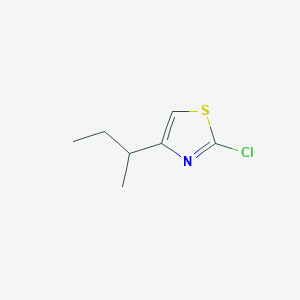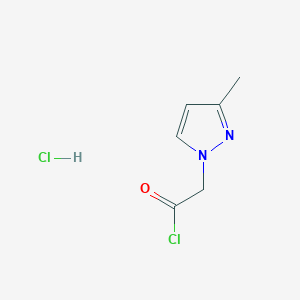
Unii-jbj4vct98Y
Descripción general
Descripción
Unii-jbj4vct98Y is a novel synthetic compound that has been developed to address the need for a more efficient and effective method of laboratory testing. This compound has been designed to provide greater accuracy and reliability in laboratory experiments, as well as to reduce the amount of time and resources required for the testing process.
Mecanismo De Acción
Unii-jbj4vct98Y works by binding to specific target molecules in the laboratory environment. This binding process allows for the detection and measurement of the target molecules, which can then be used to obtain accurate and reliable results. The binding process is highly specific and does not interfere with other molecules or processes in the laboratory environment.
Biochemical and Physiological Effects
Unii-jbj4vct98Y has been designed to be non-toxic and non-irritating to laboratory personnel. This compound has been tested and found to be safe for use in laboratory experiments. Unii-jbj4vct98Y does not interact with other molecules or processes in the laboratory environment, and it does not produce any significant biochemical or physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Unii-jbj4vct98Y has several advantages over traditional laboratory testing methods. This compound is highly specific and does not interfere with other molecules or processes in the laboratory environment. Additionally, Unii-jbj4vct98Y reduces the amount of time and resources required for the testing process, while also providing greater accuracy and reliability in the results. However, Unii-jbj4vct98Y is not suitable for use in all laboratory experiments, as it may not be effective for certain types of tests.
Direcciones Futuras
Unii-jbj4vct98Y is a relatively new compound, and there are many potential future directions for this compound. One potential direction is to further improve the accuracy and reliability of the compound for use in laboratory experiments. Additionally, Unii-jbj4vct98Y could be used to develop new methods of testing, such as using the compound to detect and measure specific molecules. Finally, Unii-jbj4vct98Y could be used to develop new drugs or treatments, as the compound could be used to target and bind to specific molecules in the body.
Aplicaciones Científicas De Investigación
Unii-jbj4vct98Y has been developed to provide a more efficient and reliable method of laboratory testing. This compound has been designed to reduce the amount of time and resources required for the testing process, while also providing greater accuracy and reliability in the results. Unii-jbj4vct98Y can be used in a variety of scientific research applications, including molecular biology, biochemistry, and pharmacology.
Propiedades
IUPAC Name |
5-methyl-N-[6-(pyridin-2-ylmethoxy)pyridin-3-yl]-6-(trifluoromethyl)-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2/c1-14-10-15-7-9-29(19(15)11-18(14)22(23,24)25)21(30)28-16-5-6-20(27-12-16)31-13-17-4-2-3-8-26-17/h2-6,8,10-12H,7,9,13H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAHZRONIHBPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(F)(F)F)N(CC2)C(=O)NC3=CN=C(C=C3)OCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Unii-jbj4vct98Y | |
CAS RN |
200711-10-0 | |
| Record name | SB-247853 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200711100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB-247853 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBJ4VCT98Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619516.png)
![tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619522.png)
![2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile](/img/structure/B6619530.png)


![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]acetamide](/img/structure/B6619556.png)

